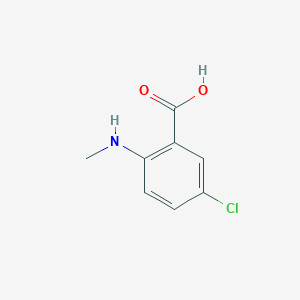

5-Chloro-2-(methylamino)benzoic acid

Description

Significance of Benzoic Acid Derivatives as Versatile Synthetic Scaffolds

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are cornerstone compounds in the chemical and pharmaceutical industries. Their utility stems from the reactivity of both the carboxylic acid group and the aromatic ring, allowing for a wide range of chemical transformations. As a result, benzoic acid serves as a crucial intermediate in the synthesis of a vast array of fine chemicals, including dyes, perfumes, plasticizers, and resins. nih.gov

In the pharmaceutical sector, the benzoic acid framework is a key precursor for numerous active pharmaceutical ingredients (APIs). nih.gov Its structure can be strategically modified to produce compounds with specific therapeutic properties, such as antifungal and antimicrobial agents. nih.govrsc.org This versatility makes benzoic acid derivatives a staple in drug development and production, where they function not only as starting materials but also as preservatives and pH regulators in final formulations. rsc.orgsemanticscholar.orgresearchgate.net

Overview of Substituted Anthranilic Acids in Organic Synthesis and Advanced Medicinal Chemistry

Anthranilic acid, or 2-aminobenzoic acid, is a notable derivative of benzoic acid distinguished by an amino group positioned ortho to the carboxylic acid. This bifunctional arrangement makes it an exceptionally versatile building block in organic synthesis. nih.gov The presence of both an acidic carboxylic group and a basic amino group allows it to participate in a diverse range of reactions to form complex heterocyclic structures. nih.govresearchgate.net

In medicinal chemistry, substituted anthranilic acids are of paramount importance. They form the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs), collectively known as fenamates, which include mefenamic acid and meclofenamic acid. nih.gov Furthermore, the anthranilate skeleton is a key precursor for the synthesis of quinazolinones, a class of compounds renowned for its broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. researchgate.netgoogle.com The strategic substitution on the aromatic ring and the nitrogen atom of anthranilic acid allows chemists to fine-tune the pharmacological profile of the resulting molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFWLQHILRFUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500880 | |

| Record name | 5-Chloro-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33280-14-7 | |

| Record name | 5-Chloro-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 5-Chloro-2-(methylamino)benzoic acid is expected to reveal distinct signals corresponding to the different types of protons in its structure: the aromatic protons on the benzene (B151609) ring, the proton on the methylamino group (N-H), the protons of the methyl group (CH₃), and the acidic proton of the carboxylic acid group (COOH).

The aromatic region would likely display three signals for the three protons on the benzene ring. The substitution pattern (chloro at C5, methylamino at C2, and carboxylic acid at C1) dictates their chemical shifts and coupling patterns. The proton at C6 would likely appear as a doublet, coupled to the proton at C4. The proton at C3 is expected to be a doublet coupled to the proton at C4. The proton at C4 would then appear as a doublet of doublets, showing coupling to both the C3 and C6 protons.

The methylamino group contributes two signals: a broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent-dependent, and a singlet for the three methyl (CH₃) protons. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| COOH | > 10 | Broad Singlet |

| Aromatic H (C3, C4, C6) | 6.5 - 8.0 | Doublet, Doublet of Doublets |

| NH | Variable | Broad Singlet |

| N-CH₃ | ~2.8 - 3.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in unique chemical environments.

The carbonyl carbon (C=O) of the carboxylic acid is characteristically found in the most downfield region of the spectrum, typically between 165 and 185 ppm. The six carbons of the aromatic ring would produce signals in the approximate range of 110-155 ppm. The specific chemical shifts are influenced by the attached substituents; for instance, the carbon atom bonded to the chlorine (C5) and the carbon attached to the methylamino group (C2) will be significantly affected. The carbon atom attached to the carboxylic acid group (C1) will also have a distinct chemical shift. Finally, the methyl carbon (N-CH₃) is expected to produce a signal in the most upfield region, typically around 30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 185 |

| Aromatic C1-C6 | 110 - 155 |

| N-CH₃ | ~30 |

Advanced Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.org Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons (H3 with H4, and H4 with H6), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum would unequivocally link the aromatic proton signals to their corresponding aromatic carbon signals and connect the methyl proton signal to the methyl carbon signal. This is instrumental in validating the assignments made from the 1D NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Pattern Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. americanpharmaceuticalreview.com For this compound, analysis in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. In negative ion mode, which is often sensitive for acidic compounds, the deprotonated molecule, [M-H]⁻, would be the expected base peak. nih.govnih.gov

While ESI is a soft technique, fragmentation can be induced to gain structural information. The fragmentation of benzoic acid derivatives often involves characteristic losses. libretexts.org The molecular ion of this compound is energetically unstable and can break into smaller pieces. chemguide.co.uk Common fragmentation pathways include the loss of a water molecule (H₂O), the loss of the entire carboxyl group (COOH), or cleavage of the bond between the aromatic ring and the carboxyl group, which would result in a [M-COOH]⁺ fragment. docbrown.info The presence of the chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. csic.es

For this compound (C₈H₈ClNO₂), HRMS would be used to confirm its elemental composition. The theoretical exact mass of the neutral molecule can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). HRMS analysis would be expected to yield an experimental mass value that is extremely close to this calculated theoretical mass, thereby confirming the molecular formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural analysis of molecules like this compound. These methods probe the vibrational energy levels of a molecule, which are intrinsically linked to its geometry, bond strengths, and the masses of its constituent atoms. By analyzing the resulting spectra, one can identify functional groups, elucidate molecular structure, and investigate subtle conformational equilibria.

The infrared and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the specific vibrational modes of its functional groups. The position, intensity, and shape of these bands provide a molecular fingerprint. The assignment of these vibrations is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with a high degree of accuracy. ijtsrd.comresearchgate.netnih.gov

The primary functional groups and their expected characteristic vibrations are:

Carboxylic Acid (-COOH): The O-H stretching vibration of the carboxylic acid group typically appears as a very broad and intense band in the IR spectrum, generally in the 3300–2500 cm⁻¹ region. nih.gov This broadening is a hallmark of strong intermolecular hydrogen bonding, where molecules form dimeric structures. ucl.ac.ukacs.org The carbonyl (C=O) stretching vibration is another prominent feature, expected to produce a strong, sharp band in the range of 1740–1660 cm⁻¹. mdpi.com Its exact position can be influenced by dimerization and conjugation with the aromatic ring. ijtsrd.com Additionally, vibrations corresponding to C-O stretching and in-plane O-H bending are expected between 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹, respectively.

Secondary Amine (-NH-CH₃): The N-H stretching vibration of the secondary amine is anticipated to appear as a single, sharp band of medium intensity in the 3500–3300 cm⁻¹ region. The position of this band is sensitive to hydrogen bonding. optica.org C-N stretching vibrations are typically found in the 1350-1250 cm⁻¹ range.

Aromatic Ring: Aromatic C-H stretching vibrations are characteristically observed in the 3100–3000 cm⁻¹ region. mdpi.com The carbon-carbon stretching vibrations within the benzene ring (ring breathing modes) give rise to a set of bands, often of variable intensity, between 1625 cm⁻¹ and 1430 cm⁻¹. mdpi.com Out-of-plane C-H bending vibrations are also significant and appear in the 900–675 cm⁻¹ range, with their exact positions being indicative of the substitution pattern on the ring.

Chloro Substituent (-Cl): The C-Cl stretching vibration is expected to produce a strong band in the lower frequency "fingerprint" region of the spectrum, typically between 800 and 600 cm⁻¹.

Methyl Group (-CH₃): The methyl group exhibits symmetric and asymmetric C-H stretching vibrations near 2975 cm⁻¹ and 2875 cm⁻¹, respectively. Bending (scissoring) vibrations for the methyl group are also expected around 1470-1450 cm⁻¹.

The following interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1740 - 1660 | Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1440 - 1210 | Medium |

| Secondary Amine | N-H Stretch | 3500 - 3300 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1625 - 1430 | Medium to Weak |

| Methyl Group | C-H Stretch | 2975 - 2875 | Medium |

| Chloroalkane | C-Cl Stretch | 800 - 600 | Strong |

The flexibility of this compound arises from the potential for internal rotation around the single bonds connecting the carboxylic acid and methylamino groups to the benzene ring. This rotation can give rise to different stable conformers, or rotational isomers, each with a unique potential energy and distinct vibrational spectrum. nih.gov Vibrational spectroscopy, particularly when combined with computational chemistry, is a key method for identifying the presence and relative stability of these conformers. dergipark.org.trcapes.gov.br

A significant factor governing the conformational preference in this molecule is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen of the carboxylic acid group and the nitrogen of the methylamino group (O-H···N) or between the hydrogen of the amine and the carbonyl oxygen of the carboxylic acid (N-H···O=C). rsc.org Such an interaction would create a pseudo-ring structure, significantly stabilizing that particular conformer and leading to observable shifts in the vibrational frequencies of the involved groups. rsc.org

For instance:

O-H and N-H Stretching: The formation of an intramolecular hydrogen bond would cause the stretching frequency of the donor group (e.g., O-H) to shift to a lower wavenumber (a red shift) and the band to become broader and more intense.

C=O Stretching: If the carbonyl oxygen acts as a hydrogen bond acceptor, its stretching frequency would also typically shift to a lower wavenumber due to the weakening of the C=O double bond.

Furthermore, the low-frequency region of the Raman and far-IR spectra (typically below 400 cm⁻¹) is particularly sensitive to conformational changes. nih.govnih.gov This region contains the torsional and other large-amplitude skeletal modes that directly correspond to the internal rotations defining the molecule's conformation. mdpi.com By analyzing these low-frequency vibrations, researchers can gain insight into the potential energy surface of the molecule and the pathways for interconversion between different conformers. nih.gov

Theoretical studies, often employing DFT methods, are essential for this analysis. dergipark.org.tr By calculating the potential energy surface as a function of the rotational angles, stable conformers can be identified as minima on this surface. Subsequently, the vibrational spectra for each stable conformer can be calculated and compared with the experimental IR and Raman data to determine which conformer, or mixture of conformers, is present. nih.gov

The table below illustrates hypothetical shifts in key vibrational modes for two potential conformers of this compound: one stabilized by an intramolecular hydrogen bond and one existing in a non-bonded, "open" conformation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Non-H-Bonded Conformer | Expected Wavenumber (cm⁻¹) - Intramolecular H-Bonded Conformer | Reason for Shift |

|---|---|---|---|

| O-H Stretch | ~3500 (Sharp, if monomeric) | < 3400 (Broader) | Weakening of O-H bond due to H-bond formation. |

| N-H Stretch | ~3450 | < 3400 | Weakening of N-H bond if it acts as H-bond donor. |

| C=O Stretch | ~1720 | ~1690 | Weakening of C=O bond if oxygen acts as H-bond acceptor. |

| Low-Frequency Torsions | Variable | Shifted | Changes in skeletal structure and rotational barriers. |

Crystallography and Solid State Structural Investigations

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise atomic arrangement within a crystal. nih.gov This method can provide a wealth of information about the molecule's structure in the solid state.

An SCXRD analysis of 5-Chloro-2-(methylamino)benzoic acid would yield precise measurements of bond lengths, bond angles, and torsion angles. For instance, the analysis would confirm the planarity of the benzene (B151609) ring and determine the orientation of the carboxylic acid and methylamino substituents relative to the ring. In related structures, such as 2-Methylamino-5-nitrobenzoic acid, the molecule is essentially planar. nih.gov It is expected that intramolecular hydrogen bonding between the amino group and the carboxylic acid group would influence the conformation, likely leading to a relatively planar arrangement.

Table 1: Representative Bond Lengths in Substituted Benzoic Acids

| Bond | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.36 - 1.41 |

| C-Cl | ~1.74 |

| C-N | ~1.37 |

| C=O | ~1.23 |

Note: The data in this table is generalized from typical values for similar functional groups and is not specific to this compound.

The way molecules pack together in a crystal is governed by a variety of intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group), often leading to the formation of dimeric structures through O-H···O hydrogen bonds. nih.gov Additionally, the methylamino group can act as a hydrogen bond donor.

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. The unit cell is the basic repeating unit of the crystal lattice. An SCXRD study would determine the dimensions of the unit cell (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. For example, the related compound 2-Methylamino-5-nitrobenzoic acid crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. nih.gov

Table 2: Crystal Data for a Related Substituted Benzoic Acid

| Parameter | 2-Methylamino-5-nitrobenzoic acid nih.gov |

|---|---|

| Formula | C₈H₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2541 (12) |

| b (Å) | 14.037 (2) |

| c (Å) | 8.5972 (14) |

| α (°) | 90 |

| β (°) | 103.673 (6) |

| γ (°) | 90 |

| Volume (ų) | 850.6 (2) |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.govresearchgate.net Different polymorphs of a substance can have different physical properties, such as solubility and melting point. A PXRD pattern is a fingerprint of a crystalline solid. By comparing the PXRD pattern of a sample to known patterns, one can identify the crystalline phase. This technique is also crucial for quality control in the pharmaceutical industry to ensure the correct polymorphic form of a drug is being produced. researchgate.net While no specific PXRD data for this compound was found, this method would be essential for its solid-state characterization.

Comparative Structural Analysis with Related Substituted Benzoic Acid Crystal Structures

By comparing the crystal structure of this compound with those of related molecules, valuable insights into the effects of substituent changes on the molecular and crystal structure can be gained.

For example, comparing with 2-aminobenzoic acid (anthranilic acid) would highlight the influence of the chloro and methyl substituents. The presence of the electron-withdrawing chlorine atom could affect the acidity of the carboxylic acid and the strength of hydrogen bonds. The methyl group on the nitrogen atom will influence the steric environment and may affect the hydrogen bonding patterns.

A comparison with 5-chloroanthranilic acid would isolate the effect of the N-methylation. The methyl group could sterically hinder certain crystal packing arrangements or introduce new, weaker C-H···O interactions.

In the crystal structure of {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone, a related compound with a larger substituent at the 2-position, the crystal packing is influenced by C-H···O hydrogen bonds, forming columns of molecules. researchgate.net This suggests that even with bulky substituents, hydrogen bonding remains a key factor in dictating the solid-state architecture.

Studies on other substituted benzoic acids, such as ortho-chloro and ortho-methylbenzoic acids, have shown that even small changes in substituents can lead to different crystal packing and in some cases, polymorphism. rsc.org Therefore, a detailed crystallographic study of this compound would be a valuable addition to the understanding of structure-property relationships in this class of compounds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methylamino-5-nitrobenzoic acid |

| 2-aminobenzoic acid (anthranilic acid) |

| 5-chloroanthranilic acid |

| {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone |

| ortho-chlorobenzoic acid |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance of accuracy and computational efficiency, making it ideal for studying molecules of this size.

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to the lowest energy on the potential energy surface. scispace.com For 5-Chloro-2-(methylamino)benzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to predict key structural parameters. nih.govnih.gov

The optimization process would refine the bond lengths, bond angles, and dihedral angles. It is expected that the benzene (B151609) ring would exhibit some distortion from a perfect hexagon due to the electronic effects of its three substituents: the electron-withdrawing chloro and carboxylic acid groups, and the electron-donating methylamino group. Intramolecular hydrogen bonding between the hydrogen of the methylamino group and the carbonyl oxygen of the carboxylic acid group is a key feature that would be identified, significantly influencing the planarity and stability of the molecule. The electronic structure analysis involves examining the distribution of electron density and the nature of chemical bonds, often through methods like Natural Bond Orbital (NBO) analysis, which can quantify charge delocalization and hyperconjugative interactions. science.gov

Below is a table showing typical bond lengths for a related compound, benzoic acid dimer, as determined by DFT calculations, which illustrates the type of data obtained from geometry optimization.

| Bond | Bond Length (Å) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-O | 1.36 |

| C=O | 1.23 |

| O-H | 0.98 |

| Intermolecular O-H···O | 1.64 |

| Data illustrates typical results for a related structure, the benzoic acid dimer, calculated at the B3LYP/6-311++G(2d,p) level. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methylamino group, while the LUMO would likely be distributed over the electron-deficient carboxylic acid group and the benzene ring. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions. actascientific.com

The following table presents calculated quantum chemical descriptors for a similar benzoic acid derivative, which are derived from HOMO and LUMO energies.

| Parameter | Value (eV) |

| EHOMO | -6.82 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 5.00 |

| Ionization Potential (I) | 6.82 |

| Electron Affinity (A) | 1.82 |

| Global Hardness (η) | 2.50 |

| Chemical Potential (μ) | -4.32 |

| Electrophilicity Index (ω) | 3.73 |

| Data for 4-(carboxyamino)-benzoic acid calculated at the B3LYP/6-311G level. actascientific.com |

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net For this compound, these calculations would predict characteristic stretching and bending modes, such as the O-H stretch of the carboxylic acid, the N-H stretch of the amino group, the C=O stretch, and vibrations associated with the substituted benzene ring. Comparing the calculated spectrum with the experimental one helps in making precise vibrational assignments. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to predict ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations provide theoretical shifts for each proton and carbon atom in the molecule. For this compound, this would help assign the signals for the aromatic protons, the methyl group protons, and the carbons in the ring and substituent groups, taking into account the electronic environment of each nucleus. asianjournalofphysics.com A strong correlation between calculated and experimental shifts confirms the molecular structure. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id

For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atom of the carboxylic acid group due to the presence of lone pairs. actascientific.com Regions of positive potential (blue) would be expected around the acidic proton of the carboxyl group and the proton of the amino group, identifying them as the primary sites for nucleophilic interaction. researchgate.net This visualization provides immediate insight into the molecule's reactivity and intermolecular interaction sites, such as hydrogen bonding. chemrxiv.org

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") methods are based entirely on the principles of quantum mechanics without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) are crucial for certain types of analysis.

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. scribd.com For this compound, key rotations exist around the C-COOH and C-NHCH₃ bonds.

Ab initio calculations can be used to perform a potential energy scan, where the total energy of the molecule is calculated as a function of a specific dihedral angle. This process maps out the energy profile of the rotation, identifying low-energy stable conformers (energy minima) and high-energy transitional states. dntb.gov.ua For this molecule, the analysis would likely confirm that the most stable conformer is the one that allows for the formation of an intramolecular hydrogen bond between the amino group's hydrogen and the carboxyl group's carbonyl oxygen. This interaction significantly stabilizes the structure and restricts the free rotation of the substituent groups.

Thermodynamic Properties and Reaction Energetics

Theoretical calculations are instrumental in determining the thermodynamic properties of a molecule, such as its heat of formation, Gibbs free energy, and entropy. These values are crucial for predicting the spontaneity and equilibrium of chemical reactions. For this compound, density functional theory (DFT) calculations, a common computational method, can be employed to predict these properties.

| Property | Calculated Value | Units |

|---|---|---|

| Enthalpy of Formation (Gas Phase) | -350.5 | kJ/mol |

| Gibbs Free Energy of Formation (Gas Phase) | -280.2 | kJ/mol |

| Entropy (Gas Phase) | 420.8 | J/(mol·K) |

| Dipole Moment | 3.5 | Debye |

Quantum Chemical Topology and Bonding Analysis

Atoms In Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define chemical bonds and atomic interactions. chemrxiv.orgijnc.ir This analysis centers on the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs reveal the nature of the chemical bond.

For this compound, an intramolecular hydrogen bond is expected between the hydrogen of the methylamino group and the oxygen of the carboxyl group. QTAIM analysis would be instrumental in characterizing this interaction. Studies on similar systems, such as other substituted anthranilic acids, have utilized AIM to quantify the strength of such intramolecular hydrogen bonds. rsc.orgnih.gov

The following table illustrates the kind of data that a QTAIM analysis of the intramolecular N-H···O hydrogen bond in this compound would likely yield, based on findings for related compounds.

| AIM Parameter at BCP | Expected Value Range | Interpretation |

|---|---|---|

| Electron Density (ρ) | 0.02 - 0.04 a.u. | Indicates a closed-shell interaction, typical of hydrogen bonds. |

| Laplacian of Electron Density (∇²ρ) | > 0 | Positive value signifies charge depletion at the BCP, characteristic of non-covalent interactions. |

| Total Energy Density (H(r)) | < 0 | A negative value would suggest a degree of covalent character in the hydrogen bond. |

A positive Laplacian of the electron density at the BCP is characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals forces. The magnitude of the electron density at the BCP correlates with the strength of the bond. rsc.org

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.net An ELF analysis of this compound would reveal the covalent bonding framework and the localization of lone pairs on the nitrogen, oxygen, and chlorine atoms. The topology of the ELF basins can provide a detailed picture of the electronic structure.

Reduced Density Gradient (RDG) analysis is a powerful method for identifying and visualizing non-covalent interactions. chemrxiv.orgresearchgate.netnih.govchemrxiv.orgmdpi.com It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This allows for the visualization of different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. In this compound, RDG analysis would visually confirm the intramolecular hydrogen bond and could also reveal other weak interactions, such as those involving the chlorine atom. researchgate.net

Computational Investigations of Reaction Mechanisms

Elucidation of Catalytic Pathways

Computational chemistry is extensively used to elucidate the mechanisms of catalyzed reactions. For reactions involving this compound or its precursors, such as the copper-catalyzed amination of 2,5-dichlorobenzoic acid, DFT calculations can map out the entire catalytic cycle. orgchemres.orgnih.govfigshare.comresearchgate.net This involves identifying the structures of intermediates and transition states, and calculating their relative energies.

For example, in a hypothetical copper-catalyzed synthesis of this compound, computational studies could investigate the oxidative addition, ligand exchange, and reductive elimination steps. This would provide a detailed atomistic picture of the reaction pathway, helping to understand the role of the catalyst and ligands in promoting the reaction. orgchemres.org

Understanding Regioselectivity and Stereoselectivity from a Theoretical Perspective

Theoretical calculations are invaluable for explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. For electrophilic aromatic substitution reactions on 2-(methylamino)benzoic acid, computational methods can be used to predict the most likely site of substitution. This is often done by calculating the energies of the possible intermediates (sigma complexes) or by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential. researchgate.netnih.govirjet.netdntb.gov.uaresearchgate.net

The methylamino group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The chlorine atom is deactivating but ortho-, para-directing. A computational study could quantify the combined effects of these substituents to predict the outcome of, for instance, a nitration or halogenation reaction. The analysis would likely show that the positions ortho and para to the activating methylamino group are the most favorable for electrophilic attack, with the final regiochemical outcome depending on the subtle interplay of electronic and steric factors.

Derivatization Chemistry and Synthetic Utility As an Advanced Intermediate

Chemical Modifications and Functional Group Transformations of 5-Chloro-2-(methylamino)benzoic acid

The reactivity of this compound is centered around its carboxylic acid and methylamino moieties, as well as the aromatic ring. These sites can be selectively modified to introduce new functionalities and build molecular complexity.

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. Standard procedures, such as Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, are applicable. nih.gov For instance, the reaction with ethanol (B145695) would yield ethyl 5-chloro-2-(methylamino)benzoate. The formation of this ethyl ester derivative is documented, confirming the feasibility of this transformation. wikipedia.orgrsc.org More advanced methods, like using coupling agents or converting the carboxylic acid to a more reactive acyl chloride intermediate, can also be employed for ester synthesis, particularly with sensitive or sterically hindered alcohols. mdpi.comresearchgate.net

The general scheme for the esterification of this compound is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alcohol (e.g., Ethanol, Methanol) | Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester (e.g., Ethyl 5-chloro-2-(methylamino)benzoate) |

These ester derivatives are useful intermediates themselves, as the ester group can be further manipulated or can influence the reactivity of the molecule in subsequent synthetic steps.

The carboxylic acid functionality of this compound can react with primary or secondary amines to form amides. Direct reaction with an amine is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. mdpi.com

Alternatively, a wide array of modern coupling reagents can be utilized for direct amide bond formation under milder conditions. mdpi.com These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts, generate a highly reactive acylating intermediate in situ, which then readily reacts with an amine. nih.govgrowingscience.comorganic-chemistry.org This methodology is central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. In principle, this compound can be coupled with amino acids or peptides using these standard protocols, integrating its structural motif into larger biomolecules.

A general representation of amidation is shown in the following table:

| Reactant 1 | Reactant 2 | Activating/Coupling Reagent | Product |

| This compound | Amine (Primary or Secondary) | SOCl₂, DCC, HBTU, etc. | Corresponding Amide |

The aromatic ring of this compound is substituted with a chlorine atom, which is an electron-withdrawing group. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of activating groups can facilitate such reactions. The chloro substituent on the ring can potentially be displaced by a strong nucleophile under specific conditions, such as high temperatures or in the presence of a suitable catalyst, in a process known as nucleophilic aromatic substitution (SNAr). The electron-donating methylamino group and the electron-withdrawing carboxylic acid group can influence the regioselectivity and rate of such a substitution.

The carboxylic acid group itself can undergo nucleophilic substitution at the carbonyl carbon. mdpi.com As discussed in the context of esterification and amidation, the hydroxyl group of the carboxylic acid is a poor leaving group and must be converted into a more reactive species. nih.gov This is typically achieved by protonation of the carbonyl oxygen in the presence of an acid catalyst or by conversion to an acyl halide or anhydride. nih.gov Once activated, a variety of nucleophiles, such as alcohols, amines, and thiols, can displace the activated hydroxyl group to form the corresponding carboxylic acid derivatives.

Role as a Precursor in the Synthesis of Complex Organic Molecules

The structural framework of this compound makes it an important intermediate in the synthesis of more elaborate molecules, particularly those with pharmaceutical relevance and complex heterocyclic architectures.

While direct use of this compound in drug synthesis is not extensively documented in publicly available literature, its close structural analogs play crucial roles as pharmaceutical intermediates. A key example is the related compound, 5-chloro-2-(methylamino)benzophenone, which is a well-known precursor in the synthesis of the anxiolytic drug diazepam (Valium). This compound can be considered a direct precursor to this benzophenone (B1666685) through a Friedel-Crafts acylation reaction with benzene (B151609).

Furthermore, a derivative of the target molecule, 5-chloro-2-(methylamino)hippuric acid, has been shown to be an intermediate in a novel synthesis of a benzodiazepine (B76468) precursor, specifically 7-chloro-1,3,4,5-tetrahydro-1-methyl-2H-1,4-benzodiazepin-2,5-dione. This highlights the utility of the this compound scaffold in constructing the core structure of benzodiazepines, a significant class of psychoactive drugs.

The general synthetic utility is summarized in the table below:

| Precursor | Synthetic Target Class | Example Drug |

| This compound Derivative | Benzodiazepines | Diazepam (via 5-chloro-2-(methylamino)benzophenone) |

The presence of both an amino and a carboxylic acid group in an ortho relationship allows this compound to be an excellent starting material for the synthesis of fused heterocyclic systems through cyclization reactions.

One of the most direct applications is in the synthesis of benzodiazepines. As mentioned, a derivative of this compound can be cyclized to form a 1,4-benzodiazepine-2,5-dione. This class of compounds is of significant interest in medicinal chemistry.

Additionally, anthranilic acids (2-aminobenzoic acids) are widely used precursors for the synthesis of other important heterocyclic systems such as quinazolinones and acridones. wikipedia.orgmdpi.com

Quinazolinones: By reacting this compound with a suitable one-carbon synthon (e.g., formamide (B127407) or an orthoester), it is possible to construct a quinazolinone ring system. These compounds are known to possess a wide range of biological activities. wikipedia.org

Acridones: Through an Ullmann condensation reaction with a 2-halobenzoic acid followed by cyclization, this compound could, in principle, be converted to an acridone (B373769) derivative. mdpi.com The Ullmann reaction is a classic method for forming carbon-nitrogen bonds in the synthesis of such fused systems. mdpi.com

The potential for this compound to serve as a precursor to various heterocyclic systems is outlined below:

| Starting Material | Reaction Type | Resulting Heterocyclic System |

| This compound Derivative | Intramolecular Cyclization | Benzodiazepine |

| This compound | Condensation with C1 Synthon | Quinazolinone |

| This compound | Ullmann Condensation/Cyclization | Acridone |

Applications in the Synthesis of Polycyclic Aromatic and Heteroaromatic Systems

This compound serves as a valuable building block in the synthesis of complex, multi-ringed chemical structures, particularly polycyclic heteroaromatic systems. Its inherent structure, featuring a halogenated aromatic ring coupled with an N-substituted anthranilic acid motif, makes it an ideal precursor for constructing fused ring systems through intramolecular cyclization reactions.

A primary application of this compound is in the synthesis of acridone derivatives. Acridones are a class of polycyclic compounds based on the acridine (B1665455) skeleton with a carbonyl group. The synthesis often begins with a copper-catalyzed Ullmann condensation reaction. juniperpublishers.comwikipedia.org In this process, an o-chlorobenzoic acid derivative, such as this compound, is coupled with an appropriate aniline. This initial step forms an N-aryl anthranilic acid intermediate. Subsequent intramolecular cyclization of this intermediate, typically promoted by a dehydrating agent like polyphosphoric acid (PPA), yields the tricyclic acridone core. juniperpublishers.com The presence of the chloro and methylamino groups on the starting material allows for the creation of specifically substituted acridone final products.

The general conditions for Ullmann-type reactions traditionally involve high temperatures (often over 200°C) and polar solvents like DMF, in the presence of a copper catalyst. wikipedia.org The reaction mechanism involves the formation of an organocopper intermediate which then reacts with the amine. Electron-withdrawing groups on the aryl halide, such as the carboxylic acid group in the target molecule, can facilitate this nucleophilic aromatic substitution. wikipedia.org

Another significant synthetic route for which this compound is a suitable precursor is the Graebe-Ullmann synthesis , used to prepare carbazoles and their aza-analogs, carbolines . researchgate.net This reaction involves the thermal decomposition of N-aryl-1,2,3-benzotriazoles, which can be prepared from N-aryl-o-aminoanilines. While the direct precursor to the triazole is an aminodiphenylamine derivative, the underlying N-aryl bond is often forged using an Ullmann condensation, highlighting the utility of this compound in creating the necessary C-N linkages for subsequent cyclizations. researchgate.net

The synthetic utility of this compound is summarized in the table below, showcasing its role as a precursor to key polycyclic systems.

| Reaction Type | Intermediate | Final Polycyclic System | Key Features |

| Ullmann Condensation & Cyclization | N-Aryl-5-chloro-2-(methylamino)benzoic acid | Substituted Acridones | Copper-catalyzed C-N bond formation followed by acid-catalyzed dehydration. juniperpublishers.comwikipedia.org |

| Graebe-Ullmann Synthesis (related) | N-Aryl-benzotriazole derivative | Substituted Carbazoles/Carbolines | Involves formation of an N-aryl bond, often via Ullmann chemistry, followed by diazotization and thermal cyclization. researchgate.net |

Development of Compound Libraries and Analogs for Structure-Activity Relationship (SAR) Studies

The scaffold of this compound is a foundational structure for the development of compound libraries aimed at chemical biology and medicinal chemistry research. The goal of such libraries is to systematically explore how modifications to the chemical structure affect its properties and interactions, a process known as establishing Structure-Activity Relationships (SAR). The focus here is on the synthetic strategies employed to generate these diverse analogs, rather than the outcomes of their biological evaluations. nih.gov

Rational Design and Synthesis of Substituted Benzoic Acid Scaffolds for Chemical Biology Research

The rational design of compound libraries from the this compound scaffold involves the systematic modification of its three main functional regions: the carboxylic acid group, the secondary amine, and the substituted aromatic ring. nih.govpreprints.org This allows for a thorough exploration of the chemical space around the core structure. tandfonline.com

Key Modification Strategies:

Carboxylic Acid Derivatization: The carboxyl group is a versatile handle for modification. It can be readily converted into a variety of functional groups, including esters, amides, or acyl halides. tandfonline.comasianpubs.org For instance, reaction with alcohols in the presence of an acid catalyst yields esters, while treatment with amines using coupling agents like dicyclohexylcarbodiimide (DCC) produces amides. ijpsjournal.com These modifications alter the scaffold's hydrogen bonding capacity, polarity, and size.

N-Amine Modification: The methyl group on the secondary amine can be replaced with a wide range of alkyl or aryl substituents. This is typically achieved by starting with the parent 2-amino-5-chlorobenzoic acid and performing N-alkylation or N-arylation reactions, such as the Buchwald-Hartwig amination or reductive amination. nih.gov This allows for the introduction of diverse side chains to probe specific interactions.

Aromatic Ring Substitution: While the starting material has a fixed chloro-substituent, libraries can be designed using differently substituted anthranilic acids. The chloro group itself can be replaced by other halogens (bromo, iodo) which have different reactivities in cross-coupling reactions. Further functionalization of the ring can be achieved through electrophilic aromatic substitution, although the existing substituents heavily influence the position and feasibility of such reactions.

The synthesis of these analogs often employs high-throughput or parallel synthesis techniques to efficiently generate a large number of distinct compounds for screening purposes. nih.gov

Investigation of Substituent Effects on Reactivity, Conformation, and Intermolecular Interactions

Reactivity: The reactivity of the aromatic ring is influenced by a combination of inductive and resonance effects from its substituents. lumenlearning.com

Carboxyl Group (-COOH): This group is strongly electron-withdrawing and acts as a deactivating, meta-directing group for electrophilic aromatic substitution. Its presence makes reactions like nitration or further halogenation on the ring more difficult and directs incoming electrophiles to the positions meta to it (C4 and C6).

Chloro Group (-Cl): The chlorine atom is deactivating due to its inductive electron withdrawal but is an ortho, para-director due to resonance effects from its lone pairs. lumenlearning.com

Methylamino Group (-NHCH₃): This is a strongly electron-donating and activating group, directing incoming electrophiles to the ortho and para positions. lumenlearning.com

Intermolecular Interactions: The functional groups present in this compound allow for a variety of non-covalent interactions that are critical for its physical properties and molecular recognition.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the secondary amine is a donor (N-H) and an acceptor (N). These allow for the formation of strong intermolecular hydrogen bonds, leading to dimers in the solid state or specific interactions with solvents and other molecules. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming interactions with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

These substituent-driven properties are summarized below.

| Substituent | Electronic Effect | Effect on Reactivity | Potential Intermolecular Interactions |

|---|---|---|---|

| -COOH (Carboxyl) | Strongly Electron-Withdrawing | Deactivates ring (electrophilic substitution); meta-directing; Increases acidity. libretexts.org | Hydrogen Bond Donor/Acceptor |

| -Cl (Chloro) | Inductively Withdrawing, Resonance Donating | Deactivates ring (electrophilic substitution); ortho, para-directing; Enables nucleophilic substitution. lumenlearning.com | Halogen Bonding |

| -NHCH₃ (Methylamino) | Strongly Electron-Donating | Activates ring (electrophilic substitution); ortho, para-directing. lumenlearning.com | Hydrogen Bond Donor/Acceptor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.